molecular formula C11H11FN2O B3013373 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1007033-91-1

5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No. B3013373
CAS RN: 1007033-91-1
M. Wt: 206.22
InChI Key: KPUCKYWPTNWIMH-UHFFFAOYSA-N
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Description

The compound "5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds with significant pharmacological activities. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry. The presence of substituents such as fluorine and methoxy groups can influence the chemical and physical properties of these compounds, potentially leading to various applications in drug development and other fields.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis process includes the Gewald synthesis technique and subsequent reactions such as the Vilsmeier-Haack reaction. These methods are crucial for constructing the pyrazole core and introducing various substituents that confer specific properties to the final compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. For instance, the structure of similar compounds has been established based on their elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Additionally, X-ray diffraction methods have been used to determine the crystal structure of related compounds, providing detailed information about their geometric parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including polarographic reduction in different pH conditions, as observed in the study of a related compound, 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole . The reduction process is influenced by the protonation state of the molecule, with different electron transfer steps involved. Understanding these reactions is essential for exploring the reactivity and potential applications of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Studies have shown that the stability of these molecules can arise from hyper-conjugative interactions and charge delocalization . The presence of electronegative groups, such as fluorine, can make certain parts of the molecule more reactive . Additionally, the optical properties, such as absorption and emission spectra, can vary depending on the substituents present in the molecule, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These properties are crucial for potential applications in fields like nonlinear optics .

Scientific Research Applications

1. Structural Analysis and Conformational Studies

The research conducted by Chopra et al. (2007) explored the structural properties of substituted pyrazolines, including a compound closely related to 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole. Their study revealed that the five-membered pyrazole ring exhibits an envelope conformation and identified various intermolecular interactions in these compounds, providing insights into their structural characteristics (Chopra et al., 2007).

2. Antibacterial Applications

Puthran et al. (2019) synthesized novel Schiff bases using a derivative closely resembling 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole and demonstrated significant in vitro antimicrobial activity. This highlights the potential of such compounds in developing new antibacterial agents (Puthran et al., 2019).

3. Tautomerism and Structural Studies

Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, which are structurally related to the compound . Their research using X-ray crystallography and NMR spectroscopy provided valuable information on the tautomerism in both the solid state and in solution, contributing to the understanding of the structural dynamics of pyrazole derivatives (Cornago et al., 2009).

4. Synthesis and Characterization for Antimicrobial Applications

Research by Shingare et al. (2017) on the synthesis of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which are structurally similar to the compound of interest, demonstrated their potential as antibacterial agents. Their study involved characterizing these compounds and evaluating their efficacy against various bacterial strains (Shingare et al., 2017).

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-7-6-13-14-11(7)8-3-4-10(15-2)9(12)5-8/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUCKYWPTNWIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole

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